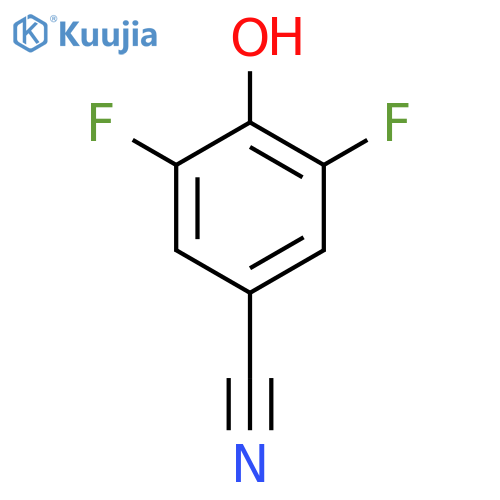Cas no 2967-54-6 (3,5-Difluoro-4-hydroxybenzonitrile)

2967-54-6 structure
商品名:3,5-Difluoro-4-hydroxybenzonitrile
3,5-Difluoro-4-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-4-hydroxybenzonitrile
- 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE
- 4-cyano-2,6-difluorophenol
- Benzonitrile, 3,5-difluoro-4-hydroxy-
- 2,6-difluoro-4-cyanophenol
- 3,5-Difluoro-4-hydroxy benzonitrile
- PubChem23504
- XZNZJDPPWWFJAL-UHFFFAOYSA-N
- 4-Hydroxy-3,5-difluorobenzonitrile
- CL9061
- BBL102977
- STL556786
- CM13045
- AM83226
- AS05833
- LS11499
- AB0061095
- DS-15589
- DTXSID20444265
- SY101617
- SCHEMBL198609
- 3 pound not5-Difluoro-4-hydroxybenzonitrile
- EN300-1615114
- DB-016728
- 2967-54-6
- MFCD09033181
- CS-W006696
- AKOS006330014
-
- MDL: MFCD09033181
- インチ: 1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
- InChIKey: XZNZJDPPWWFJAL-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C#N)C([H])=C(C=1O[H])F
計算された属性
- せいみつぶんしりょう: 155.01827004g/mol
- どういたいしつりょう: 155.01827004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 89-92 ºC
- ふってん: 221.0±40.0 ºC (760 Torr),
- フラッシュポイント: 87.4±27.3 ºC,
- ようかいど: 極微溶性(0.29 g/l)(25ºC)、
3,5-Difluoro-4-hydroxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002785-250mg |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Fluorochem | 036238-5g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 5g |
£111.00 | 2022-03-01 | |
| abcr | AB352039-1 g |
3,5-Difluoro-4-hydroxybenzonitrile, 96%; . |
2967-54-6 | 96% | 1g |
€102.00 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-100g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 100g |
¥13200.00 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0106-1G |
3,5-difluoro-4-hydroxybenzonitrile |
2967-54-6 | 95% | 1g |
¥ 224.00 | 2023-04-13 | |
| TRC | D447443-1g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-1g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 1g |
¥377.00 | 2024-08-03 | |
| Fluorochem | 036238-250mg |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Chemenu | CM157101-25g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 95+% | 25g |
$468 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-25g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 25g |
¥4758.00 | 2024-08-03 |
3,5-Difluoro-4-hydroxybenzonitrile 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
2967-54-6 (3,5-Difluoro-4-hydroxybenzonitrile) 関連製品
- 186590-04-5(4-Fluoro-3-hydroxybenzonitrile)
- 405-04-9(3-Fluoro-4-hydroxybenzonitrile)
- 862088-17-3(3,5-Difluoro-2-hydroxybenzonitrile)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2967-54-6)3,5-Difluoro-4-hydroxybenzonitrile

清らかである:99%
はかる:25g
価格 ($):382.0